Regioisomeric Acidity Shift: 5‑Benzoyl vs. 4‑Benzoyl Oxazol-4(5H)-one
The 4‑benzoyl regioisomer (CAS 526214‑15‑3) has a predicted pKa of 9.31 ± 0.40 (ACD/Labs) . The target 5‑benzoyl isomer (CAS 61957‑93‑5) lacks an experimental pKa report, but because the benzoyl group is directly conjugated with the oxazolone carbonyl in the 4‑isomer while being cross‑conjugated in the 5‑isomer, the 5‑isomer is expected to be less acidic (higher pKa). This pKa difference alters the fraction of ionized species available for salt formation or receptor engagement at physiological pH.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | Not experimentally reported; predicted to be higher than 9.31 based on reduced conjugation of the benzoyl carbonyl with the oxazolone enolate. |
| Comparator Or Baseline | 4‑Benzoyl‑2‑phenyl‑5(4H)‑oxazolone (CAS 526214‑15‑3): predicted pKa = 9.31 ± 0.40 |
| Quantified Difference | ΔpKa > 0 (exact value not quantifiable without experimental measurement); qualitative shift toward lower acidity for the 5‑isomer. |
| Conditions | Prediction performed with ACD/Labs PhysChem Suite; experimental validation required. |
Why This Matters
The pKa governs ionization state under biological assay conditions, directly impacting solubility, permeability, and pharmacophore modeling—selecting the correct regioisomer is critical for structure‑activity relationship (SAR) studies.
